(1-Phenylcyclohexyl)methanamine
Overview
Description
The compound "(1-Phenylcyclohexyl)methanamine" (PCA) is a structural analog of phencyclidine (PCP), which has been studied for its potential pharmacological effects, including its activity in the mouse maximal electroshock (MES) seizure test and motor toxicity assay. PCA and its derivatives have been examined for their binding affinities for PCP acceptor sites in rat brain membranes, indicating a moderate correlation between potencies in motor toxicity and MES seizure tests .
Synthesis Analysis
The synthesis of PCA analogs has been explored in various studies. For instance, a series of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives were synthesized by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Another study reported the synthesis of a compound with a similar scaffold, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, through a 1,3-dipolar cycloaddition reaction . Additionally, an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives was described, which involved the conversion of 4-nitro-3-phenylbutanoic acid .
Molecular Structure Analysis
The molecular structure of PCA and its analogs has been characterized using various spectroscopic techniques. For example, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was confirmed by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . Similarly, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy, Elemental Analysis, and MS data .
Chemical Reactions Analysis
PCA and its derivatives undergo various chemical reactions. The synthesis of imine derivatives from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine under different temperature conditions was studied using density functional theory, indicating the influence of temperature on the thermodynamic parameters of the reaction . Another study utilized (N-isocyanimino) triphenylphosphorane for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of densely functionalized iminophosphoranes .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCA derivatives have been evaluated in the context of their potential pharmacological applications. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showing high receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and membrane penetration . Another study disclosed a series of 1-(2-phenoxyphenyl)methanamines with selective dual serotonin and noradrenaline reuptake pharmacology, good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability .
Safety And Hazards
properties
IUPAC Name |
(1-phenylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBJKIRTCBMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169668 | |
Record name | Cyclohexanemethylamine, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylcyclohexyl)methanamine | |
CAS RN |
17380-54-0 | |
Record name | 1-Phenylcyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17380-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethylamine, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethylamine, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenylcyclohexyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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